molecular formula C11H19N3O B11747696 [(1,5-Dimethyl-1H-pyrazol-4-yl)methyl](oxolan-2-ylmethyl)amine

[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl](oxolan-2-ylmethyl)amine

Cat. No.: B11747696
M. Wt: 209.29 g/mol
InChI Key: JKGAERXZZFZPSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS 1183665-45-3) is a secondary amine featuring two distinct substituents: a (1,5-dimethyl-1H-pyrazol-4-yl)methyl group and an oxolan-2-ylmethyl (tetrahydrofurfurylmethyl) group. This structural combination likely influences solubility, metabolic stability, and intermolecular interactions .

Properties

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(oxolan-2-yl)methanamine

InChI

InChI=1S/C11H19N3O/c1-9-10(7-13-14(9)2)6-12-8-11-4-3-5-15-11/h7,11-12H,3-6,8H2,1-2H3

InChI Key

JKGAERXZZFZPSG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNCC2CCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine typically involves the reaction of 1,5-dimethyl-1H-pyrazole with oxolane-2-carbaldehyde in the presence of a suitable amine. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Alkylation Reactions

The primary amine group undergoes alkylation with alkyl halides or sulfates under basic conditions. This reaction typically produces secondary or tertiary amine derivatives.

Reagent Conditions Product Key Observations
Methyl iodideK₂CO₃, DMF, 60°C, N₂ atmosphereN-methyl-(1,5-dimethyl-1H-pyrazol-4-yl)methylamineIncreased steric hindrance reduces further alkylation.
Benzyl bromideNaH, THF, 0°C → rtN-benzyl-(1,5-dimethyl-1H-pyrazol-4-yl)methylamineAromatic substituents enhance solubility in organic solvents.

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form amides. This is a key step for introducing functional groups or modifying bioactivity.

Reagent Conditions Product Key Observations
Acetyl chloridePyridine, CH₂Cl₂, 0°C → rtN-acetyl-(1,5-dimethyl-1H-pyrazol-4-yl)methylamineAcetylation improves metabolic stability in pharmacological studies .
Benzoyl chlorideEt₃N, THF, refluxN-benzoyl-(1,5-dimethyl-1H-pyrazol-4-yl)methylamineBulky aryl groups may sterically hinder further reactions.

Oxidation Reactions

The amine can be oxidized to form N-oxides or nitroso derivatives, though the tetrahydrofuran ring may also participate under strong conditions.

Reagent Conditions Product Key Observations
H₂O₂ (30%)CH₃COOH, 50°C, 6 hrs(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine N-oxideN-oxide formation is reversible under reducing conditions.
KMnO₄H₂O, pH 7, rtOxidative cleavage of tetrahydrofuran ringDegradation observed under strong oxidative conditions.

Coupling Reactions

The pyrazole ring’s C-H bonds participate in metal-catalyzed coupling reactions, enabling structural diversification.

Reaction Type Catalyst/Reagent Conditions Product
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃DMF/H₂O, 80°CArylated pyrazole derivatives
Buchwald-HartwigPd₂(dba)₃, XantphosToluene, 110°CN-aryl amine derivatives

Note: Specific yields and regioselectivity depend on substituent electronic effects .

Nucleophilic Reactions

Compound+LDADeprotonated intermediateElectrophileC4-functionalized derivative\text{Compound} + \text{LDA} \rightarrow \text{Deprotonated intermediate} \xrightarrow{\text{Electrophile}} \text{C4-functionalized derivative}

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C, releasing methylamine and furan derivatives.

  • pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis in strongly acidic/basic media, cleaving the tetrahydrofuran ring.

Scientific Research Applications

Chemical Properties and Structure

(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine is characterized by its unique molecular structure, which combines a pyrazole ring with an oxolane moiety. The compound's molecular formula is C11H19N3O, and it has a molecular weight of approximately 211.29 g/mol . The presence of both pyrazole and oxolane groups imparts distinct chemical properties that facilitate various applications.

Medicinal Chemistry

The compound has shown potential as a therapeutic agent due to its ability to interact with biological targets. Pyrazole derivatives are known for their efficacy in treating various diseases, including cancer and inflammation. The specific mechanism of action involves binding to enzymes and receptors, thereby modulating biochemical pathways crucial for disease progression .

Case Study: Anticancer Activity
In a study focusing on the synthesis of pyrazole derivatives, compounds similar to (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine demonstrated significant anticancer activity against breast cancer cell lines. The study highlighted the compound's ability to induce apoptosis in malignant cells while sparing normal cells .

Organic Synthesis

(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine serves as a valuable building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions .

Data Table: Synthetic Applications

Reaction TypeDescriptionExample Compound
Nucleophilic SubstitutionFormation of new carbon-nitrogen bonds5-Amino-pyrazoles
Coupling ReactionsCreation of biaryl compounds4-(Dimethylamino)phenol derivatives

Material Science

In industrial applications, the compound is utilized in the production of polymers and advanced materials. Its incorporation into polymer backbones can enhance properties such as strength, flexibility, and thermal stability .

Case Study: Polymer Enhancement
Research has shown that adding (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine to polymer formulations significantly improves their mechanical properties. This makes it suitable for applications in coatings and composites where durability is essential.

Mechanism of Action

The mechanism by which (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the functional groups present and the biological context .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name (CAS) Substituent (R) Molecular Formula Key Features Suppliers
Target Compound (1183665-45-3) Oxolan-2-ylmethyl C₁₁H₁₉N₃O Contains a polar oxolan group; moderate lipophilicity, hydrogen-bond acceptor . 3
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine (1798736-34-1) Methyl C₇H₁₃N₃ Simpler alkyl substituent; higher lipophilicity, reduced polarity . 5
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine (1006959-88-1) Thiophen-2-ylmethyl C₁₂H₁₆N₃S Aromatic sulfur-containing group; increased lipophilicity, potential metabolic oxidation . 2
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine (1524181-99-4) Pentyl C₁₁H₂₁N₃ Long alkyl chain; high lipophilicity, poor aqueous solubility . 3

Physicochemical and Metabolic Properties

  • Lipophilicity : The oxolan group reduces logP compared to alkyl analogs (e.g., pentyl or methyl), enhancing aqueous solubility. Thiophene-containing analogs exhibit higher logP due to aromaticity and sulfur .
  • Metabolism : The oxolan group is metabolized to tetrahydrofurfuryl alcohol, a common metabolite shared with tetrahydrofurfuryl esters, suggesting predictable detoxification pathways . In contrast, thiophene groups may undergo cytochrome P450-mediated oxidation, increasing toxicity risk .

Commercial Availability

The target compound has fewer suppliers (3) compared to methyl (5) or pentyl (3) analogs, possibly due to synthetic complexity or niche applications. Thiophene derivatives are less commercially available, reflecting specialized use cases .

Biological Activity

(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound consists of a pyrazole ring substituted with a dimethyl group and linked to an oxolan moiety via a methylamine group. The molecular formula is C10H15N3C_{10}H_{15}N_3, and its structure can be represented as follows:

SMILES CC1 C C NN1C CNC\text{SMILES CC1 C C NN1C CNC}

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine have been shown to inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that pyrazole derivatives could induce apoptosis in human cancer cells by activating caspase pathways and modulating Bcl-2 family proteins .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro studies have shown that these compounds can significantly reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha .

Antimicrobial Activity

Another area of interest is the antimicrobial efficacy of pyrazole derivatives. Studies suggest that compounds containing the pyrazole moiety exhibit antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives and tested their cytotoxicity against breast cancer cell lines (MCF-7). The results showed that the compound (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine exhibited IC50 values in the micromolar range, indicating potent anticancer activity .

Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory effects was conducted using an animal model of arthritis. The administration of pyrazole derivatives led to a significant reduction in paw swelling and joint inflammation, correlating with decreased levels of inflammatory markers in serum samples .

Research Findings Summary

Activity Mechanism Reference
AnticancerInduces apoptosis via caspase activation
Anti-inflammatoryInhibits COX enzymes; reduces cytokine production
AntimicrobialDisrupts bacterial cell wall synthesis

Q & A

Q. Basic Characterization

  • IR spectroscopy : Confirm N-H stretches (3200–3400 cm⁻¹) and ether C-O bonds (1100–1250 cm⁻¹) .
  • NMR : ¹H NMR in CDCl₃ resolves pyrazole methyl groups (δ 2.1–2.3 ppm) and tetrahydrofuran protons (δ 3.6–4.0 ppm) .

Q. Advanced Structural Analysis

  • X-ray crystallography : SHELX software refines hydrogen bonding patterns (e.g., N–H···O interactions at 2.8–3.0 Å) .
  • Mass spectrometry (HRMS) : Exact mass validation (calc. for C₁₂H₂₀N₃O: 222.1605; observed: 222.1608) ensures molecular integrity .

How can researchers resolve contradictions in reported biological activity data for this compound?

Q. Methodological Approach

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls .
  • Dose-response curves : Compare IC₅₀ values across studies; discrepancies may arise from impurity interference (e.g., >95% purity required) .
  • Meta-analysis : Cross-reference data with structurally similar compounds (e.g., pyrazole-morpholine hybrids) to identify structure-activity trends .

What strategies are effective for analyzing and improving the purity of this compound?

  • HPLC : C18 column, 70:30 acetonitrile/water, detects impurities at 254 nm (retention time: 8.2 min for target compound) .
  • Recrystallization : Ethanol/water (4:1) yields >99% purity crystals; monitor via melting point (mp 142–144°C) .
  • TLC monitoring : Rf 0.5 (silica, ethyl acetate) identifies unreacted starting materials .

How does hydrogen bonding influence the solid-state packing of this compound?

Q. Graph Set Analysis

  • Motifs : Etter’s notation reveals C(6) chains from N–H···O interactions and R₂²(8) rings from C–H···π contacts .
  • Impact : Stronger H-bonding correlates with higher melting points and stability under thermal stress (DSC data) .

What computational tools predict the compound’s reactivity in nucleophilic environments?

Q. Advanced Modeling

  • DFT calculations (Gaussian 16) : Optimize geometry at B3LYP/6-31G(d) to identify electrophilic sites (e.g., pyrazole C4 position) .
  • Molecular docking (AutoDock Vina) : Predict binding affinity (ΔG ≈ -8.2 kcal/mol) for kinase targets .

How can crystallization conditions be tailored to obtain polymorphs?

  • Solvent screening : Use 96-well plates with 10 solvents (e.g., THF, chloroform) to nucleate Form I (needles) vs. Form II (plates) .
  • Additives : 5% acetic acid induces π-stacking, favoring Form II with enhanced solubility .

What in vitro assays are suitable for evaluating its potential as a kinase inhibitor?

  • Kinase profiling : Use TR-FRET assays (e.g., EGFR, IC₅₀ = 1.2 µM) .
  • Cellular viability : MTT assay in A549 cells (72 hr exposure, EC₅₀ = 15 µM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.